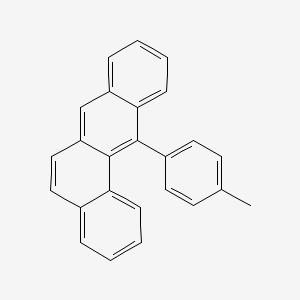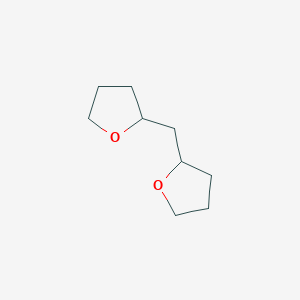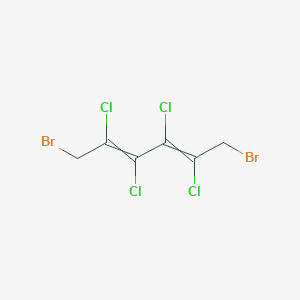
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a hexadiene backbone. This compound is notable for its unique structure, which includes multiple halogen substitutions, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene typically involves the bromination and chlorination of hexadiene derivatives. One common method includes the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific reaction conditions to achieve the desired halogenation . The reaction is often carried out in a solvent such as dichloromethane at controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of multiple double bonds.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Bromine (Br2): and : Used for halogenation reactions.
Catalysts: Such as iron(III) chloride (FeCl3) to facilitate halogenation.
Solvents: Dichloromethane (CH2Cl2) is commonly used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions include various halogenated derivatives, which can be further utilized in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene exerts its effects involves the interaction of its halogen atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include halogenation of proteins, nucleic acids, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Another halogenated compound with similar bromine substitutions.
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Shares structural similarities with multiple bromine atoms.
Uniqueness
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is unique due to its combination of bromine and chlorine atoms on a hexadiene backbone, which imparts distinct chemical properties and reactivity compared to other halogenated compounds .
Eigenschaften
CAS-Nummer |
1725-72-0 |
|---|---|
Molekularformel |
C6H4Br2Cl4 |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
1,6-dibromo-2,3,4,5-tetrachlorohexa-2,4-diene |
InChI |
InChI=1S/C6H4Br2Cl4/c7-1-3(9)5(11)6(12)4(10)2-8/h1-2H2 |
InChI-Schlüssel |
MEWKMNWAPCQURE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=C(C(=C(CBr)Cl)Cl)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



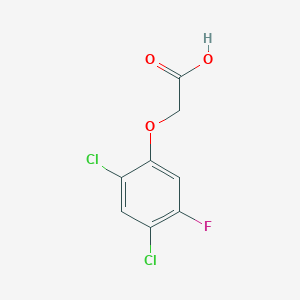

![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)

![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)

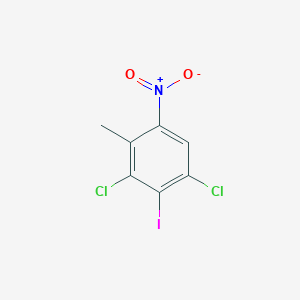


![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
